molecular formula C8H6O2 B141574 Terephthalaldehyde CAS No. 623-27-8

Terephthalaldehyde

Cat. No. B141574
CAS RN: 623-27-8
M. Wt: 134.13 g/mol
InChI Key: KUCOHFSKRZZVRO-UHFFFAOYSA-N
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Patent
US07342138B2

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.55 g (4 mmols) of p-xylylene glycol was used in place of m-methoxybenzyl alcohol and 1 ml (17.4 mmols) of acetic acid was used in place of 2 ml of acetic acid, and also 1 ml of water and 0.4 g (2.7 mmols) of sodium bromate were used. With respect to the components in the reaction solution, the intended p-phthalaldehyde was produced in an area ratio, as determined by gas chromatography, of 56.0% and p-hydroxymethylbenzaldehyde as a product at the intermediate stage (compound in which only one among two hydroxymethyl groups in a molecule of the raw material was replaced by a formyl group) was produced in an area ratio of 28.6%.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][OH:10])[CH:6]=[CH:5][C:4]([CH2:7][OH:8])=[CH:3][CH:2]=1.C(O)(=O)C.Br([O-])(=O)=O.[Na+]>O>[CH:3]1[C:4]([CH:7]=[O:8])=[CH:5][CH:6]=[C:1]([CH:9]=[O:10])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CO)CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.